Cas no 59894-07-4 (13,14-Dihydro-15-keto-PGD2)

13,14-Dihydro-15-keto-PGD2 is a prostaglandin D2 (PGD2) metabolite formed through the enzymatic reduction of 15-keto-PGD2. This compound serves as a stable downstream derivative of PGD2, making it valuable for research applications involving prostaglandin metabolism and signaling pathways. Its structural modifications enhance resistance to further degradation, improving utility in analytical studies. Researchers utilize 13,14-Dihydro-15-keto-PGD2 to investigate inflammatory responses, allergic reactions, and other physiological processes mediated by PGD2. The metabolite’s stability and specificity make it a reliable reference standard in LC-MS, ELISA, and other biochemical assays. It is particularly useful for quantifying PGD2 activity in complex biological matrices.
13,14-Dihydro-15-keto-PGD2 structure
13,14-Dihydro-15-keto-PGD2 structure
商品名:13,14-Dihydro-15-keto-PGD2
CAS番号:59894-07-4
MF:C20H32O5
メガワット:352.46508
MDL:MFCD00885499
CID:371694
PubChem ID:5283036

13,14-Dihydro-15-keto-PGD2 化学的及び物理的性質

名前と識別子

    • Prost-5-en-1-oic acid,9-hydroxy-11,15-dioxo-, (5Z,9a)-
    • 13,14-DIHYDRO-15-KETO PROSTAGLANDIN D2
    • 13,14-dihydro-15-keto Prostaglandin D2 Lipid Maps MS Standard
    • 13,14-dihydro-15-keto PD2
    • 13,14-Dihydro-15-keto-PGD2
    • 13,14-Dihydro-15-ketoprostadlandin D2
    • 13,14-dihydro-15-keto-prostaglandin D2
    • 9ALPHA-HYDROXY-11,15-DIOXO-PROST-5Z-EN-1-OIC ACID
    • DK-PGD2
    • PD020588
    • 13,14-Dihydro-15-ketoprostaglandin D2
    • Prost-5-en-1-oic acid, 9-hydroxy-11,15-dioxo-, (5Z,9.alpha.)-
    • (Z)-7-[(1R,2R,5S)-5-hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid
    • SR-01000946246
    • HMS3648M21
    • 11,15-dioxo-9S-hydroxy-5Z-prostenoic acid
    • (5Z,9alpha)-9-Hydroxy-11,15-dioxoprost-5-en-1-oic acid
    • 9.alpha.-Hydroxy-11,15-dioxo-prost-5Z-en-1-oic acid
    • Piperidine, 1-(4-methylphenyl)-
    • GTPL1900
    • 13,14-dihydro-15-oxo PGD2
    • CHEBI:72603
    • Q27070765
    • MFCD00885499
    • LMFA03010022
    • Prost-5-en-1-oic acid, 9-hydroxy-11,15-dioxo-, (5Z,9alpha)-
    • SCHEMBL23352807
    • SR-01000946246-1
    • 59894-07-4
    • 13,14-dihydro-15-keto Prostaglandin D2 Lipid Maps(R) MS Standard
    • 15-Oxo-13,14-dihydro-PGD2
    • 13,14-dihydro-15-oxo PGD-2
    • dhk-PGD2
    • (Z)-7-((1R,2R,5S)-5-hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl)hept-5-enoic acid
    • HY-118830
    • CS-0068621
    • MDL: MFCD00885499
    • インチ: InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-18,22H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17-,18+/m1/s1
    • InChIKey: VSRXYLYXIXYEST-KZTWKYQFSA-N
    • ほほえんだ: CCCCCC(=O)CC[C@@H]1[C@@H](C/C=C\CCCC(=O)O)[C@H](CC1=O)O

計算された属性

  • せいみつぶんしりょう: 352.22500
  • どういたいしつりょう: 352.22497412g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 25
  • 回転可能化学結合数: 13
  • 複雑さ: 469
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 3
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 91.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.4

じっけんとくせい

  • PSA: 91.67000
  • LogP: 3.68330

13,14-Dihydro-15-keto-PGD2 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB393757-1 mg
13,14-Dihydro-15-keto Prostaglandin D2; .
59894-07-4
1mg
€221.50 2023-04-25
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci67064-5mg
13,14-dihydro-15-keto Prostaglandin D2
59894-07-4 98%
5mg
¥6436.00 2022-04-26
abcr
AB393757-1mg
13,14-Dihydro-15-keto Prostaglandin D2; .
59894-07-4
1mg
€221.50 2025-02-19
SHENG KE LU SI SHENG WU JI SHU
sc-204998A-5 mg
13,14-dihydro-15-keto Prostaglandin D2,
59894-07-4
5mg
¥7,145.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-204998A-5mg
13,14-dihydro-15-keto Prostaglandin D2,
59894-07-4
5mg
¥7145.00 2023-09-05
TRC
D447790-1mg
13,14-Dihydro-15-keto-PGD2
59894-07-4
1mg
$425.00 2023-05-18
TRC
D447790-2.5mg
13,14-Dihydro-15-keto-PGD2
59894-07-4
2.5mg
985.00 2021-08-14
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P912631-100μg
13,14-dihydro-15-keto Prostaglandin D2
59894-07-4 98%
100μg
¥3,660.00 2022-09-28
A2B Chem LLC
AG67982-5mg
13,14-DIHYDRO-15-KETO PROSTAGLANDIN D2
59894-07-4 ≥95%
5mg
$519.00 2024-04-19
TRC
D447790-10mg
13,14-Dihydro-15-keto-PGD2
59894-07-4
10mg
$3559.00 2023-05-18

13,14-Dihydro-15-keto-PGD2 関連文献

13,14-Dihydro-15-keto-PGD2に関する追加情報

Introduction to 13,14-Dihydro-15-keto-PGD2 (CAS No. 59894-07-4)

13,14-Dihydro-15-keto-PGD2, identified by the Chemical Abstracts Service (CAS) number 59894-07-4, is a significant metabolite of Prostaglandin D2 (PGD2). This compound has garnered considerable attention in the field of pharmacology and biochemistry due to its distinct biological activities and potential therapeutic applications. As a derivative of PGD2, 13,14-Dihydro-15-keto-PGD2 exhibits unique properties that make it a valuable subject of study in both preclinical and clinical research.

The biosynthesis of 13,14-Dihydro-15-keto-PGD2 involves the enzymatic conversion of PGD2 through the action of prostaglandin dehydrogenase. This metabolic pathway is crucial for understanding the physiological roles of PGD2 and its derivatives. The structural modification from PGD2 to 13,14-Dihydro-15-keto-PGD2 introduces a keto group at the 15-position, which significantly alters its pharmacokinetic and pharmacodynamic profiles. This change imparts distinct receptor binding affinities and signaling capabilities, making 13,14-Dihydro-15-keto-PGD2 a promising candidate for targeted therapies.

Recent advancements in molecular biology and pharmacokinetic studies have elucidated the mechanisms by which 13,14-Dihydro-15-keto-PGD2 interacts with cellular receptors. Specifically, research has highlighted its interaction with DP1 and DP2 receptors, which are subtypes of prostaglandin G/D receptors. These interactions modulate various physiological processes, including inflammation, pain perception, and smooth muscle contraction. The selective engagement of these receptors by 13,14-Dihydro-15-keto-PGD2 suggests its potential in developing drugs that leverage these pathways without unintended side effects.

In the realm of drug development, 13,14-Dihydro-15-keto-PGD2 has been explored as a lead compound for novel therapeutic agents. Its structural features provide a scaffold for designing analogs with enhanced bioavailability and reduced toxicity. For instance, modifications at the 13 and 14 positions can optimize receptor binding while minimizing off-target effects. Such structural refinements are critical in advancing drug candidates toward clinical trials.

The therapeutic potential of 13,14-Dihydro-15-keto-PGD2 extends to several disease areas. In oncology, for example, studies have demonstrated its ability to inhibit tumor growth by modulating inflammatory responses within the tumor microenvironment. The compound’s ability to activate DP1 receptors may lead to novel anti-inflammatory therapies that could be beneficial in treating chronic inflammatory diseases such as rheumatoid arthritis and Crohn’s disease. Additionally, its role in pain modulation makes it a candidate for developing analgesics with improved efficacy and safety profiles compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Emerging research also suggests that 13,14-Dihydro-15-keto-PGD2 may have applications in neuroprotection. Studies indicate that it can cross the blood-brain barrier and exert neuroprotective effects in models of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The mechanisms underlying these effects likely involve interactions with central nervous system receptors that regulate neuronal survival and inflammation. These findings open new avenues for exploring neurotherapeutic strategies.

The synthesis of 13,14-Dihydro-15-keto-PGD2 has been refined through advances in organic chemistry techniques. High-yield synthetic routes have been developed that allow for scalable production suitable for both research and commercial purposes. These methods often involve catalytic hydrogenation followed by oxidation steps to introduce the keto group at the 15-position. Such synthetic pathways ensure a steady supply of high-purity material for experimental investigations.

Quality control measures are paramount when handling 13,14-Dihydro-15-keto-PGD2 due to its sensitivity to degradation under certain conditions. Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to verify purity and assess stability. These analytical methods provide confidence in the consistency and reliability of experimental results obtained using this compound.

The future direction of research on 13,14-Dihydro-15-keto-PGD2 is likely to focus on translational studies aimed at moving promising findings from preclinical models into clinical trials. Collaborative efforts between academia and industry will be essential in evaluating its efficacy and safety profiles in human populations. Additionally, computational modeling techniques may be employed to predict drug-drug interactions and optimize dosing regimens.

In conclusion,13,14-Dihydro-15-keto-PGD2 (CAS No. 59894-07-4) represents a compelling compound with multifaceted biological activities and therapeutic potential across various disease states. Its unique structural features and receptor interactions make it a valuable tool for both basic research and drug development efforts. As our understanding of its mechanisms continues to evolve,13,14-Dihydro-15-keto-PGD2 is poised to play an increasingly important role in advancing medical treatments.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:59894-07-4)13,14-Dihydro-15-keto-PGD2
A1167555
清らかである:99%
はかる:1mg
価格 ($):372.0